molecular formula C18H10O2 B146279 1,2-Benzanthraquinone CAS No. 2498-66-0

1,2-Benzanthraquinone

Cat. No. B146279
CAS RN: 2498-66-0
M. Wt: 258.3 g/mol
InChI Key: LHMRXAIRPKSGDE-UHFFFAOYSA-N
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Description

1,2-Benzanthraquinone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a versatile molecule that can participate in a range of chemical reactions, including Diels-Alder and dipolar cycloaddition reactions, and can be used to synthesize densely functionalized carbocyclic and heterocyclic frameworks .

Synthesis Analysis

The synthesis of derivatives of 1,2-benzanthraquinone has been explored in several studies. For instance, substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones have been synthesized and evaluated for their anticancer and antimalarial activities. A one-pot synthesis approach has been described, which involves heating a mixture of precursors in the presence of silver oxide and zinc iodide . Additionally, a general method for the synthesis of benz[a]anthraquinones has been reported, with a key step being a catalytic cobalt-mediated [2+2+2]-cycloaddition of a triyne .

Molecular Structure Analysis

The molecular structure of 1,2-benzanthraquinone derivatives has been elucidated using various techniques, including single-crystal X-ray analysis. This has allowed for the determination of the structure of complex molecules, such as displacement products from reactions with amines . The absence of intra-molecular hydrogen bonding between the carbonyl of the quinone unit and the N–H of the amine group has been observed in the solid-state structure of some derivatives .

Chemical Reactions Analysis

1,2-Benzanthraquinone and its derivatives exhibit a wide range of reactivities. They can react with primary amines to form bis(alkyl/arylamino) derivatives, and with benzyl cyanide under alkaline conditions to form anthraquinone[1,2-b]pyrroles, which can be further oxidized to yield disperse dye structures . The reactivity of these compounds can be influenced by the basicity and steric effects of the amines involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-benzanthraquinone derivatives have been studied, including their electrochemical properties. Proton-sensitive quasi-reversible redox couples have been observed, and the effect of substituents on the nitrogen atom on these redox processes has been analyzed . Additionally, the synthesis and properties of 2-benzoylamino-1-hydroxyanthraquinone as a selective colorimetric sensor for cyanide anion in aqueous media have been explored, demonstrating the potential application of these compounds in sensing technologies .

Relevant Case Studies

Several case studies highlight the potential applications of 1,2-benzanthraquinone derivatives. For example, the synthesis of the benz[a]anthraquinone core of angucyclinone antibiotics showcases the relevance of these compounds in the pharmaceutical industry . The photochemical reduction of 9,10-o-benzeno-4a,9,9a,10-tetrahydro-1,4-anthraquinone has been studied, providing insights into the reaction mechanisms and the structure of unstable intermediates . Furthermore, the green synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) benzoic acid over H-Beta zeolite demonstrates the environmental benefits of using solid acid catalysts in the synthesis of anthraquinone derivatives .

Scientific Research Applications

Antibacterial Applications

Research on 1,2-Benzanthraquinone derivatives, such as 1-aminoanthraquinone, reveals their potential in antibacterial applications. New heterocyclic derivatives of 1-aminoanthraquinone have shown moderate to good biological activity against various bacteria, including Gram-positive and Gram-negative types (Khan, Essa, & Al-Majidi, 2016).

Synthetic Applications in Alkaloid Synthesis

Benzoquinone-derived sulfinyl imines, closely related to 1,2-Benzanthraquinone, are used as intermediates in alkaloid synthesis. Their utilization in the enantioselective synthesis of complex molecules like (–)-3-demethoxyerythratidinone highlights their significance in organic synthesis (Chuang, Navarro, & Reisman, 2011).

Colorimetric Sensing

Derivatives of 1,2-Benzanthraquinone, such as 2-benzoylamino-1-hydroxyanthraquinone, have been studied for their use as selective colorimetric sensors for cyanide anion in aqueous media. This application is significant for environmental and analytical chemistry (Martyanov et al., 2021).

α-Glucosidase Inhibition

Anthraquinone derivatives, including 1,2-Benzanthraquinone, have been identified in studies exploring natural products for α-glucosidase inhibition. This research suggests potential applications in managing diabetes and related metabolic disorders (Del Valle et al., 2016).

Photoreduction Studies

Studies on the photoreduction of 1,2-Benzanthraquinone and its derivatives provide insights into their photochemical behavior. This research is essential for understanding the mechanisms involved in photo-induced reactions and their potential applications in photochemistry (Görner, 2003).

Electrosynthesis of Benzyl Substituted Derivatives

1,2-Benzanthraquinone has been used in the synthesis of benzyl substituted derivatives, highlighting its role in electrochemistry and material science. These derivatives show potential as electrochromic materials and for biological studies (Sui & Fu, 2009).

Novel Nonradical Oxidation Processes

Benzoquinone, a compound related to 1,2-Benzanthraquinone, has been studied for its ability to activate peroxymonosulfate in novel nonradical oxidation processes. This research has implications for environmental and chemical engineering applications (Zhou et al., 2015).

Safety And Hazards

1,2-Benzanthraquinone is considered harmful . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

benzo[a]anthracene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMRXAIRPKSGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051916
Record name 7,12-Benz(a)anthraquinone
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Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzanthraquinone

CAS RN

2498-66-0
Record name Benz[a]anthracene-7,12-dione
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Record name 7,12-Benz(a)anthraquinone
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Record name 1,2-Benzanthraquinone
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Record name Benz[a]anthracene-7,12-dione
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Record name 7,12-Benz(a)anthraquinone
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Record name Benz[a]anthracene-7,12-quinone
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Record name BENZ(A)ANTHRACENE-7,12-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
279
Citations
JW Cook, GAD Haslewood - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… This hydrocarbon was oxidised by chromic acid to a quinone-acid which on decarboxylation passed into a compound having the properties of a homologue of 1 : 2-benzanthraquinone. …
Number of citations: 41 pubs.rsc.org
RP Ferrier, J Iball - Acta Crystallographica, 1963 - scripts.iucr.org
… The crystal structure of 5-methyl- 1 : 2-benzanthraquinone has been determined by two-dimensional Fourier methods, and accurate atomic coordinates were obtained by three-…
Number of citations: 10 scripts.iucr.org
RP Ferrier, J Iball - Acta Crystallographica, 1960 - scripts.iucr.org
… 1 : 2-Benzanthraquinone Thin dark-yellow plates were obtained on crystallization from ethyl … 3-Methyl- 1 : 2-benzanthraquinone The data on this compound has already been published (…
Number of citations: 3 scripts.iucr.org
DEA Rivett, G Swain, AR Todd - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… 6- and 7-methyl-1 : 2benzanthraquinone. It will be observed … of 6-methyl- 1 : 2-benzanthraquinone. Again, reductive … and 7-methyl-1 : 2-benzanthraquinone. An additional point in …
Number of citations: 5 pubs.rsc.org
JW Cook - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… (b) The ester from 6 : 7-cyclopenteno-1 : 2-benzanthraquinone had mp 193-194", and did … -methyl-1 : 2-benzanthraquinone, mp 168-169', depressed by 1 : 2-benzanthraquinone (Fieser …
Number of citations: 31 pubs.rsc.org
GM Badger, ME Mitchell - Australian Journal of Chemistry, 1965 - CSIRO Publishing
In order to confirm this hypothesis, the product was oxidized in the hope that 3-chloro-l,% benzanthraquinone would be obtained; but the only product isolated was 1, 2-…
Number of citations: 5 www.publish.csiro.au
FG Baddar, IM Dwidar, M Gindy - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… On crystallisation from ethanol 6-methoxy-2' : 4-dimethyl-1 : 2-benzanthraquinone was obtained in brownish-yellow needles, mp 165-166' (0.35 g., 70%) (Found: C, 79.5; H, 4.9; OMe, …
Number of citations: 3 pubs.rsc.org
K Tada - Pharmaceutical Bulletin, 1954 - jstage.jst.go.jp
Quinoneの非水ポーラログラフィー(第2報) : 氷酢酸中のBenzanthraquinone(9,10)ポーラログラフィー Toggle navigation J-STAGE home 資料・記事を探す 資料を探す:資料タイトルから …
Number of citations: 6 www.jstage.jst.go.jp
GM Badger - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… into 2’-hydroxy- 1 : 2-benzanthraquinone (VI) by the method … prepared by fusion of potassium 1 : 2-benzanthraquinone-2’-… gave 2’-methoxy- 1 : 2-benzanthraquinone (VII), which was …
Number of citations: 5 pubs.rsc.org
RP Ferrier, J Iball - Acta Crystallographica, 1963 - scripts.iucr.org
… The structure of 2'-methyl-1:2-benzanthraquinone has been determined by the use of a weighted reciprocal-lattice section and a Patterson projection. The unit cell is monoclinic with a=…
Number of citations: 5 scripts.iucr.org

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